molecular formula C9H12BFO4 B14028921 (4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid

(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B14028921
M. Wt: 214.00 g/mol
InChI Key: FCZACWWUQYVTID-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with ethoxy, fluoro, and hydroxymethyl groups. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce alcohols.

Scientific Research Applications

(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy, fluoro, and hydroxymethyl groups allows for a broader range of applications compared to simpler boronic acids.

Properties

Molecular Formula

C9H12BFO4

Molecular Weight

214.00 g/mol

IUPAC Name

[4-ethoxy-3-fluoro-2-(hydroxymethyl)phenyl]boronic acid

InChI

InChI=1S/C9H12BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-4,12-14H,2,5H2,1H3

InChI Key

FCZACWWUQYVTID-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)CO)(O)O

Origin of Product

United States

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